molecular formula C8H10BClO2 B11758701 (2-Chloro-4,5-dimethylphenyl)boronic acid

(2-Chloro-4,5-dimethylphenyl)boronic acid

Cat. No.: B11758701
M. Wt: 184.43 g/mol
InChI Key: IZISMMRQFIVXCU-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with chlorine and two methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4,5-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C8H10BClO2

Molecular Weight

184.43 g/mol

IUPAC Name

(2-chloro-4,5-dimethylphenyl)boronic acid

InChI

InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3

InChI Key

IZISMMRQFIVXCU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)C)(O)O

Origin of Product

United States

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